Pentobarbital-D5

Übersicht

Beschreibung

Pentobarbital-d5 ist eine deuterierte Form von Pentobarbital, einem Barbiturat, das häufig als Beruhigungsmittel und Hypnotikum verwendet wird. Die Deuteriumatome in this compound ersetzen die Wasserstoffatome, wodurch es als interner Standard in verschiedenen analytischen Anwendungen, insbesondere in der Massenspektrometrie, nützlich wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch ähnliche Verfahren wie bei Pentobarbital synthetisiert, wobei der Hauptunterschied in der Verwendung deuterierter Reagenzien besteht. Die Synthese umfasst die Alkylierung von α-Ethylmalonsäureester mit 2-Brompentan, gefolgt von der Cyclisierung zur Bildung des Barbituratrings . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer starken Base und eines geeigneten Lösungsmittels, um die Alkylierungs- und Cyclisierungsschritte zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung deuterierter Reagenzien ist entscheidend, um die gewünschte Isotopenmarkierung zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentobarbital-d5 is synthesized by methods similar to those used for pentobarbital, with the key difference being the use of deuterated reagents. The synthesis involves the alkylation of α-ethylmalonic ester with 2-bromopentane, followed by cyclization to form the barbiturate ring . The reaction conditions typically include the use of a strong base and an appropriate solvent to facilitate the alkylation and cyclization steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to achieve the desired isotopic labeling .

Analyse Chemischer Reaktionen

Reaktionstypen

Pentobarbital-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können funktionelle Gruppen am this compound-Molekül ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Halogenide und Amine werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pentobarbital-d5 wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den folgenden Bereichen:

Biologie: Wird in Studien verwendet, die Stoffwechselwege und Enzymkinetik betreffen.

Medizin: Wird in pharmakokinetischen Studien eingesetzt, um Medikamentenspiegel und Stoffwechsel zu überwachen.

Wirkmechanismus

This compound übt, wie Pentobarbital, seine Wirkung durch Bindung an den Gamma-Aminobuttersäure (GABA)-Rezeptor, insbesondere den GABA-A-Rezeptor, aus. Diese Bindung erhöht die Dauer der Öffnung des Chlorid-Ionenkanals, was zu einer Hyperpolarisation der neuronalen Membran und einer Hemmung der neuronalen Aktivität führt. Die verlängerte inhibitorische Wirkung von GABA im Thalamus führt zu sedierenden und hypnotischen Wirkungen .

Wirkmechanismus

Pentobarbital-d5, like pentobarbital, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing. The prolonged inhibitory effect of GABA in the thalamus results in sedation and hypnotic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Amobarbital: Ein weiteres Barbiturat mit ähnlichen sedierenden und hypnotischen Eigenschaften.

Butalbital: Wird wegen seiner sedierenden Wirkung verwendet und oft in Kombination mit anderen Medikamenten zur Schmerzlinderung eingesetzt.

Phenobarbital: Ein langwirksames Barbiturat, das hauptsächlich als Antikonvulsivum verwendet wird.

Secobarbital: Ein kurz wirksames Barbiturat, das wegen seiner sedierenden und hypnotischen Wirkung eingesetzt wird.

Einzigartigkeit von Pentobarbital-d5

This compound ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders nützlich als internen Standard in analytischen Anwendungen macht. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht deuterierten Verbindungen in der Massenspektrometrie .

Eigenschaften

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i2D3,5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXRUCMBJFQVBZ-ZTIZGVCASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345017 | |

| Record name | Pentobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52944-66-8 | |

| Record name | Pentobarbital-D5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052944668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTOBARBITAL-D5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC28WZ299 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

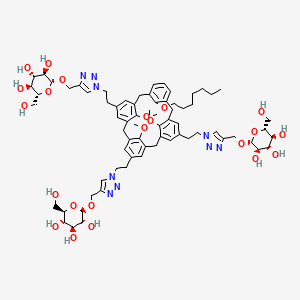

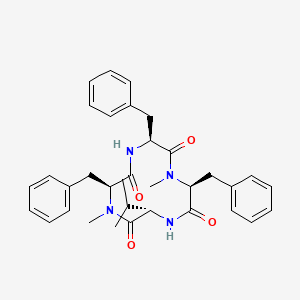

Feasible Synthetic Routes

Q1: Why is pentobarbital-D5 preferred over other compounds as an internal standard for pentobarbital analysis?

A: this compound, with its five deuterium atoms, exhibits similar chemical behavior to pentobarbital, ensuring comparable extraction and ionization efficiencies during sample preparation and GC/MS analysis [, ]. This similarity allows for accurate quantification of pentobarbital by minimizing variations caused by matrix effects or instrument fluctuations.

Q2: Are there any challenges in using this compound as an internal standard?

A: While generally effective, this compound can present challenges. One study highlighted that interference from the internal standard (this compound) affected the calibration data for pentobarbital, necessitating the use of a hyperbolic curve regression model for accurate quantification []. Additionally, careful selection of appropriate ions during mass spectrometry is crucial to avoid cross-contributions between pentobarbital and this compound signals, ensuring accurate analysis [].

Q3: Can you provide an example of how this compound contributes to research beyond simple quantification?

A: Researchers developed a GC/MS/MS method for quantifying pentobarbital in dog food using this compound as an internal standard []. This method, with a limit of detection (LOD) of 0.6 ppb, proved crucial in identifying dog food adulterated with pentobarbital, leading to an FDA class 1 voluntary recall. This example highlights the critical role of this compound in ensuring food safety through accurate and sensitive detection of contaminants.

Q4: How does the use of this compound contribute to method validation in analytical chemistry?

A: this compound plays a crucial role in achieving high accuracy, precision, and reproducibility in analytical methods for pentobarbital quantification. By comparing the signal of pentobarbital to that of the known concentration of this compound, researchers can account for variations during sample preparation and analysis, ensuring reliable and robust results [].

Q5: Are there any limitations to using GC/MS with this compound for analyzing pentobarbital in biological samples?

A: While GC/MS with this compound is a powerful technique, researchers have explored alternative methods like LC-HRMS/MS for quantifying multiple drugs, including pentobarbital, in biological samples []. This approach offers potential advantages in terms of speed, sensitivity, and the ability to analyze a wider range of compounds simultaneously.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

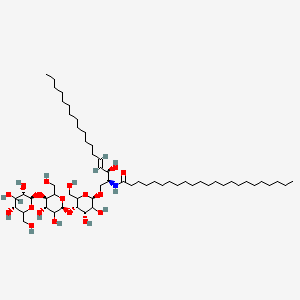

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)

![26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)

![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)

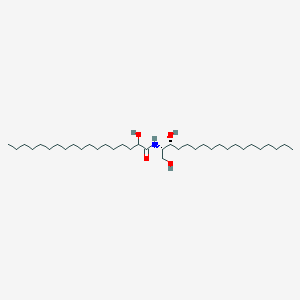

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)

![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)